molecular formula C14H9Cl2NO2 B2648714 (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one CAS No. 5289-99-6

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one

Cat. No. B2648714
CAS RN: 5289-99-6
M. Wt: 294.13
InChI Key: XYDGLNDCTUQBAE-SNAWJCMRSA-N
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Description

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, also known as compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been investigated for its ability to modulate various biological pathways, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one A is not fully understood, but it is believed to modulate various biological pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. Studies have shown that (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one A can inhibit the activity of certain enzymes and transcription factors, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Compound A has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells, suppress the production of pro-inflammatory cytokines, and reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one A in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for investigating different biological processes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one A. One area of interest is the development of novel drug formulations for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one A and its potential therapeutic applications in other areas of research, such as cardiovascular disease and metabolic disorders.

Synthesis Methods

Compound A can be synthesized through a multi-step process involving the condensation of 2-acetylpyridine with 3,5-dichlorosalicylaldehyde in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product.

Scientific Research Applications

Compound A has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one A exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In the field of neurodegenerative diseases, (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one A has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-9-7-11(14(19)12(16)8-9)13(18)5-4-10-3-1-2-6-17-10/h1-8,19H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDGLNDCTUQBAE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323812
Record name (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5289-99-6
Record name (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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